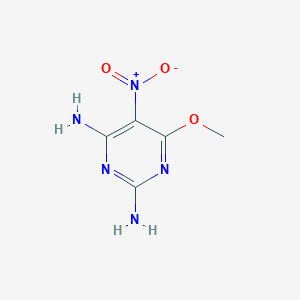

6-Methoxy-5-nitropyrimidine-2,4-diamine

描述

6-Methoxy-5-nitropyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a methoxy group at position 6, a nitro group at position 5, and amino groups at positions 2 and 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and materials science due to their planar aromatic structure, which facilitates interactions with biological targets (e.g., enzymes, DNA) and optoelectronic applications . The presence of electron-withdrawing (nitro) and electron-donating (methoxy, amino) groups on the pyrimidine ring creates a unique electronic profile, influencing reactivity, solubility, and biological activity.

属性

CAS 编号 |

31748-18-2 |

|---|---|

分子式 |

C5H7N5O3 |

分子量 |

185.14g/mol |

IUPAC 名称 |

6-methoxy-5-nitropyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7N5O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |

InChI 键 |

UNNZPECXNRXOAY-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)N |

规范 SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-methoxy-5-nitropyrimidine-2,4-diamine, highlighting substituent variations and their implications:

*Calculated based on molecular formula C₅H₇N₅O₃.

Key Comparisons

Substituent Effects on Reactivity and Stability

- The nitro group at position 5 in 6-methoxy-5-nitropyrimidine-2,4-diamine enhances electrophilic character, making the compound susceptible to nucleophilic substitution (e.g., with amines or thiols) . This contrasts with 4-chloro-6-methoxy-5-nitropyrimidine , where the chloro group at position 4 provides a distinct site for substitution, as seen in coupling reactions with aryl amines .

- Diaveridine lacks a nitro group but incorporates a diethoxyphenylmethyl moiety, which improves lipid solubility and bioavailability for antiparasitic activity .

However, IC5’s methyl group may enhance hydrophobic interactions with DNA, whereas the nitro group in the target compound could stabilize intercalation via dipole-base stacking . Enzyme Inhibition: Unlike diaveridine, which targets dihydrofolate reductase, the nitro and methoxy groups in 6-methoxy-5-nitropyrimidine-2,4-diamine may confer activity against nitroreductase-expressing pathogens or cancer cells .

Synthetic Utility The compound 4-chloro-6-methoxy-5-nitropyrimidine (94% similarity to the target compound) serves as a key intermediate in synthesizing diamino derivatives via amination reactions . 6-(5-Methyl-2-Furyl)-5-nitropyrimidine-2,4-diamine demonstrates how heteroaromatic substituents (e.g., furyl) can modulate electronic properties for optoelectronic applications or enhanced binding affinity in drug design .

Physicochemical Properties The methoxy group in 6-methoxy-5-nitropyrimidine-2,4-diamine improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to nonpolar analogs like IC5 . Nitro group presence may reduce thermal stability compared to chloro or methyl derivatives, as nitro groups are prone to decomposition under high heat .

Research Findings and Data

Table: Comparative NMR Data (DMSO-d6, δ in ppm)

| Compound | 1H NMR (Key Signals) | 13C NMR (Key Signals) |

|---|---|---|

| 6-Methoxy-5-nitropyrimidine-2,4-diamine | δ 8.21 (s, 1H, H-5), δ 3.89 (s, 3H, OCH₃) | δ 162.1 (C-2), δ 158.3 (C-4) |

| 4-Chloro-6-methoxy-5-nitropyrimidine | δ 8.75 (s, 1H, H-5), δ 3.91 (s, 3H, OCH₃) | δ 165.4 (C-4), δ 157.8 (C-6) |

| Diaveridine | δ 6.82–6.75 (m, 3H, aryl), δ 3.72 (q, 4H, OCH₂) | δ 156.9 (C-2), δ 113.2 (C-5) |

*Note: Data extrapolated from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。